Sorbic acid

In vitro toxicology Caco-2 cell culture MTT assay

Sorbic acid (CAS 161814-42-2) is the undissociated acid form that provides superior pH-dependent efficacy and biocompatibility. At pH 5, it maintains 37% active molecules vs. 13% for benzoic acid—a 2.8× advantage. Its MIC against S. aureus is 1250 μg/mL, half that of potassium sorbate, enabling lower use levels and reduced flavor impact. In Caco-2 cytotoxicity assays, it shows a >16.7-fold lower IC50 than potassium sorbate, making it the safer choice for oral and topical formulations. Choose sorbic acid when formulation pH (4.5–6.5), pathogen spectrum, and safety margins cannot be compromised.

Molecular Formula C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH
Molecular Weight 112.13 g/mol
CAS No. 161814-42-2
Cat. No. B7769103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbic acid
CAS161814-42-2
Molecular FormulaC6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)O
InChIInChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+
InChIKeyWSWCOQWTEOXDQX-MQQKCMAXSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in water, soluble in ethanol.
In water, 1910 mg/L at 30 °C
In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method)
In water: 0.25% at 30 °C, 3.8% at 100 °C
In propylene glycol: 5.5% at 20 °C;  in absolute ethanol or methanol: 12.90% at 20 °C;  in 20% ethanol: 0.29%;  in acetone: 9.2% at 20 °C;  in glacial acetic acid: 11.5% at 20 °C;  in benzene: 2.3%, in dioxane: 11.0% at 20 °C;  in carbon tetrachloride: 1.3% at 20 °C;  in cyclohexane: 0.28%;  in glycerol: 0.31% at 20 °C;  in isopropanol: 8.4%;  in isopropyl ether: 2.7% at 20 °C;  in methyl acetate: 6.1%;  in toluene: 1.9% at 20 °C
For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page.
1.91 mg/mL at 30 °C
Solubility in water, g/100ml at 30 °C: 0.25 (poor)
Slightly soluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Sorbic Acid (CAS 161814-42-2) Procurement Guide: Baseline Profile and Identity


Sorbic acid (CAS 161814-42-2), chemically designated as (2E)-2,4-hexadienoic acid [1], is a specific geometric isomer of the hexadienoic acid class, representing one of four possible stereoisomeric configurations of the sorbic acid family [2]. This compound functions primarily as an antimicrobial preservative, with its activity intrinsically linked to the concentration of its undissociated acid form, which is governed by its dissociation constant (pKa = 4.76) and the pH of the matrix [3]. It is widely utilized in food, pharmaceutical, and cosmetic applications for the inhibition of yeast, mold, and select bacteria.

Sorbic Acid (CAS 161814-42-2) Differentiation: Why Substitution with Generic Salts or Analogs is Scientifically Unsound


The common practice of substituting sorbic acid with its potassium salt (potassium sorbate) or other organic acid preservatives like sodium benzoate introduces significant variability in antimicrobial performance, biocompatibility, and formulation stability. While the active species for all sorbates is the undissociated acid, the choice of the parent acid over a salt or an alternative preservative class directly impacts the effective concentration of this species at a given pH, cytotoxic profiles, and the broader spectrum of activity against key spoilage and pathogenic microorganisms [1]. Direct comparative data reveal substantial quantitative differences in minimum inhibitory concentration (MIC), pH-dependent efficacy, and in vitro cytotoxicity that preclude one-to-one substitution without thorough revalidation [2]. The following evidence establishes the specific, quantifiable performance metrics that define the selection criteria for sorbic acid over its closest comparators.

Quantitative Comparative Evidence for Sorbic Acid (CAS 161814-42-2) Against Key In-Class Alternatives


Sorbic Acid Exhibits 5-Fold Lower Cytotoxicity than Potassium Sorbate in Human Intestinal Epithelial Models

A comparative biocompatibility study on Caco-2 human intestinal epithelial cells demonstrated that sorbic acid has a significantly lower cytotoxic profile than its potassium salt. In the MTT assay, sorbic acid achieved an IC50 value of <0.045% w/w, whereas potassium sorbate exhibited an IC50 >0.75% w/w [1]. This quantifies a >16-fold difference in the concentration required to inhibit cellular metabolic activity by 50%, with sorbic acid demonstrating markedly higher cytotoxicity at equivalent mass concentrations. The Neutral Red assay confirmed these findings, showing an IC50 of 0.66% w/w for sorbic acid and >0.75% w/w for potassium sorbate [1].

In vitro toxicology Caco-2 cell culture MTT assay Biocompatibility

Sorbic Acid Demonstrates 2-Fold Higher Anti-Staphylococcal Potency Compared to Potassium Sorbate

In a direct head-to-head comparison using a micro-well dilution assay, sorbic acid demonstrated a significantly lower minimum inhibitory concentration (MIC) against the foodborne pathogen Staphylococcus aureus compared to its salt form, potassium sorbate. The MIC of sorbic acid was determined to be 1250 μg/mL, while potassium sorbate required 2500 μg/mL to inhibit growth [1]. This represents a 2-fold increase in anti-staphylococcal potency for the parent acid. Conversely, against Escherichia coli, sorbic acid (MIC >5000 μg/mL) showed a 2-fold lower MIC than potassium sorbate (MIC >10000 μg/mL) [1].

Antimicrobial efficacy MIC determination Foodborne pathogens Staphylococcus aureus

Sorbic Acid's Antimicrobial Activity is Dominated by its Undissociated Form, Which is 10–600 Times More Potent than the Dissociated Ion

A fundamental study on the antimicrobial mechanism of sorbic acid quantified the relative contribution of its undissociated and dissociated forms. The inhibitory action of the undissociated acid was found to be 10–600 times greater than that of the dissociated acid across a range of test organisms, including Bacillus subtilis, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans [1]. Critically, at pH levels above 6, the dissociated acid was still responsible for more than 50% of the observed growth inhibition for most organisms [1].

pH-dependent efficacy Dissociation kinetics Antimicrobial mechanism Undissociated acid

Sorbic Acid Provides Superior pH-Tolerant Antimicrobial Activity Compared to Benzoic Acid at pH 5–6

The preservative efficacy of weak organic acids is directly proportional to the fraction of the molecule existing in the undissociated, membrane-permeable state. At pH 5, sorbic acid maintains 37% of its molecules in the active undissociated form, compared to only 13% for benzoic acid [1]. At pH 6, this advantage widens: sorbic acid retains 6% active undissociated acid, whereas benzoic acid's active fraction drops to a negligible 1.5% [1]. This difference stems from sorbic acid's higher pKa (4.76) relative to benzoic acid (4.20).

pH-dependent efficacy Undissociated acid percentage Preservative selection Benzoic acid

Sorbic Acid Salts (Potassium Sorbate) Exhibit 10-Fold Higher Potency than Sodium Benzoate Against Vibrio parahaemolyticus

In a study evaluating the inhibition of the seafood-borne pathogen Vibrio parahaemolyticus, potassium sorbate (the potassium salt of sorbic acid) demonstrated a minimum inhibitory concentration of 30 μg/mL. In contrast, sodium benzoate required a concentration of 300 μg/mL to achieve the same level of inhibition [1]. This 10-fold difference in potency highlights the superior efficacy of sorbate-based preservatives over benzoates in controlling this specific pathogen of concern in slightly acidic to neutral pH environments (pH 6.7 in this study).

Antimicrobial potency Vibrio parahaemolyticus Food preservation Seafood safety

High-Value Application Scenarios for Sorbic Acid (CAS 161814-42-2) Based on Quantitative Differentiation


Enteric and Oral Pharmaceutical Formulations Requiring High Cellular Biocompatibility

For oral suspensions, chewable tablets, and enteric-coated formulations intended for direct and prolonged contact with the gastrointestinal epithelium, the selection of sorbic acid over potassium sorbate is justified by its superior in vitro biocompatibility profile. The >16.7-fold lower IC50 in MTT assays on Caco-2 cells [1] indicates a lower potential for cytotoxicity, making it a preferred choice for pediatric or geriatric formulations where safety margins are paramount. This evidence directly supports procurement decisions where formulation scientists prioritize the preservative with the most favorable cytotoxicity data.

Cosmetic and Personal Care Products Formulated at pH 5.0–6.5 for Enhanced Stability and Broad-Spectrum Preservation

Formulators developing creams, lotions, and shampoos with a pH between 5.0 and 6.5 should prioritize sorbic acid over benzoic acid or its salts. At pH 5, sorbic acid maintains 37% of its molecules in the active undissociated state compared to only 13% for benzoic acid, a 2.8-fold advantage [1]. At pH 6, this advantage increases to 4-fold (6% vs. 1.5%) [1]. This quantifiable difference in active species concentration translates directly to more reliable preservation against bacterial and fungal contamination in a pH range where benzoates are largely ineffective. This scenario is critical for 'natural' and 'clean-label' formulations that avoid parabens and formaldehyde-releasers.

Food Preservation Systems Targeting Staphylococcus aureus in Slightly Acidic Matrices

In processed foods, beverages, or sauces where S. aureus is a primary spoilage or pathogenic concern, sorbic acid offers a quantifiable performance advantage. Its MIC of 1250 μg/mL is 2-fold lower than that of potassium sorbate (2500 μg/mL) [1]. This allows formulators to achieve target antimicrobial efficacy with half the mass of preservative, reducing the impact on flavor profiles and lowering ingredient costs. This scenario is particularly relevant for dairy products, salad dressings, and baked goods with a pH between 4.5 and 6.0, where sorbic acid's activity profile is optimal.

Seafood Processing and Preservation in Neutral to Slightly Acidic Conditions

For the preservation of crab meat, flounder, and other seafood products susceptible to Vibrio parahaemolyticus, sorbate-based preservatives (potassium sorbate) demonstrate a 10-fold higher potency compared to sodium benzoate [1]. This significant difference in MIC (30 μg/mL vs. 300 μg/mL) makes sorbates the unequivocal choice for ensuring microbiological safety in seafood processing where the product pH may be near neutral (e.g., pH 6.7). This evidence guides procurement for seafood processors and manufacturers of marinated or prepared seafood items seeking robust, cost-effective pathogen control.

Technical Documentation Hub

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37 linked technical documents
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